Cyclophilin inhibitor 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclophilin inhibitor 3 is a small molecule designed to inhibit the activity of cyclophilins, a family of proteins with peptidyl-prolyl cis-trans isomerase activity. Cyclophilins play a crucial role in protein folding, cellular signaling, and various pathological states, including viral replication, inflammation, and cancer progression . This compound has shown promise in therapeutic applications due to its ability to modulate these biological processes without inducing immunosuppression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclophilin inhibitor 3 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions: Cyclophilin inhibitor 3 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophilic or electrophilic reagents under controlled temperature and pH conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .

Scientific Research Applications

Cyclophilin inhibitor 3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study protein folding and enzyme catalysis.

Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

Medicine: Explored as a potential therapeutic agent for treating viral infections, inflammatory diseases, and cancer

Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.

Mechanism of Action

Cyclophilin inhibitor 3 is compared with other cyclophilin inhibitors such as cyclosporine A and sanglifehrin A. Unlike cyclosporine A, which has immunosuppressive properties, this compound is designed to avoid immunosuppression while retaining its inhibitory activity . Sanglifehrin A, another cyclophilin inhibitor, also exhibits potent inhibitory effects but has a different structural framework . The uniqueness of this compound lies in its ability to selectively inhibit cyclophilins without affecting the immune system .

Comparison with Similar Compounds

- Cyclosporine A

- Sanglifehrin A

- Nonpeptidic small-molecule cyclophilin inhibitors

Cyclophilin inhibitor 3 represents a promising compound with significant potential in scientific research and therapeutic applications. Its unique properties and diverse applications make it a valuable tool in the study and treatment of various diseases.

Properties

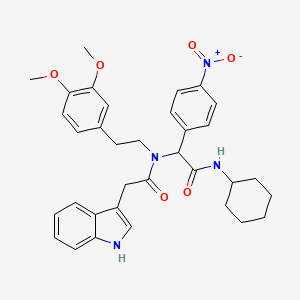

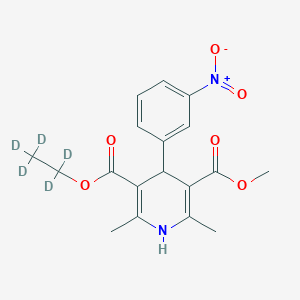

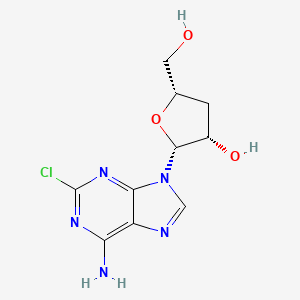

Molecular Formula |

C34H38N4O6 |

|---|---|

Molecular Weight |

598.7 g/mol |

IUPAC Name |

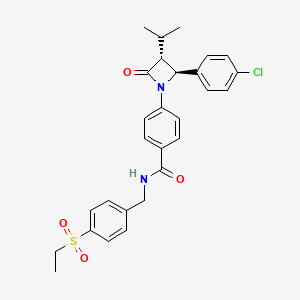

N-cyclohexyl-2-[2-(3,4-dimethoxyphenyl)ethyl-[2-(1H-indol-3-yl)acetyl]amino]-2-(4-nitrophenyl)acetamide |

InChI |

InChI=1S/C34H38N4O6/c1-43-30-17-12-23(20-31(30)44-2)18-19-37(32(39)21-25-22-35-29-11-7-6-10-28(25)29)33(24-13-15-27(16-14-24)38(41)42)34(40)36-26-8-4-3-5-9-26/h6-7,10-17,20,22,26,33,35H,3-5,8-9,18-19,21H2,1-2H3,(H,36,40) |

InChI Key |

XRXWUGUEANTSOK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN(C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3CCCCC3)C(=O)CC4=CNC5=CC=CC=C54)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)